Desacetyl Rifaximin is a derivative of Rifaximin, a semi-synthetic antibiotic belonging to the rifamycin class. This compound is primarily recognized for its efficacy in treating gastrointestinal disorders, particularly those related to bacterial infections. The structural modification of Rifaximin to form Desacetyl Rifaximin involves the removal of an acetyl group, which influences its pharmacological properties and therapeutic applications.
Desacetyl Rifaximin is derived from Rifaximin, which itself is synthesized from Rifamycin SV. The synthesis process typically involves chemical reactions that modify the original rifamycin structure to enhance its antibacterial activity and reduce systemic absorption, making it effective for localized treatment in the gastrointestinal tract.
Desacetyl Rifaximin can be classified as:
The synthesis of Desacetyl Rifaximin can be achieved through various methods, primarily involving the hydrolysis of the acetyl group from Rifaximin.
Desacetyl Rifaximin maintains a complex molecular structure similar to that of Rifaximin but lacks the acetyl functional group.
Desacetyl Rifaximin participates in various chemical reactions typical of antibiotics, including:
The mechanism through which Desacetyl Rifaximin exerts its antibacterial effects involves:
Desacetyl Rifaximin has several scientific uses, particularly in medicine:
Desacetyl rifaximin (CAS 80621-88-1) is a semi-synthetic antibiotic derived from rifamycin SV through hydrolytic removal of the acetyl group at the C-25 position. Its molecular formula is C₄₁H₄₉N₃O₁₀, with a molecular weight of 743.84 g/mol [2] [7]. The IUPAC name reflects its complex polycyclic structure:
[2S-(2R,16Z,18E,20R,21R,22S,23S,24S,25R,26R,27R,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione* [2] [6].
Synthesis Pathways:1. Hydrolysis of Rifaximin:- Rifaximin dissolved in solvents (e.g., ethanol/water mixture)- Treated with alkaline reagents (e.g., 0.1M sodium bicarbonate) at 50°C- Reaction monitored until deacetylation completes (~4–6 hours)- Purification via crystallization [2] [3].2. Hydrogenation:- Desacetyl rifaximin reacted with platinum dioxide catalyst in ethanol- Forms derivatives like hexahydro-desacetyl rifaximin [2].
Key Structural Insight: The absence of the C-25 acetyl group enhances hydrogen bonding capacity, increasing aqueous solubility compared to rifaximin [2].
Solubility Profile:Desacetyl rifaximin exhibits pH-dependent solubility:
Table 1: Solubility Comparison of Rifaximin Polymorphs
Form | Solubility (μg/mL) | Crystallinity |
---|---|---|
Amorphous | 8.35 | Non-crystalline |
α-form | 5.47 | Pseudopolymorph |
β-form | 3.47 | Crystalline |
Mixed α/amorphous | 6.74 | Partly crystalline |
Stability & Thermal Behavior:
Crystallography:
Structural Differences:
Functional Implications:
Table 2: Key Functional Comparisons
Property | Desacetyl Rifaximin | Rifaximin |
---|---|---|
C-25 Functional Group | –OH | –OC(O)CH₃ |
Molecular Weight | 743.84 g/mol | 785.9 g/mol |
Water Solubility | 8.35 μg/mL (amorphous) | 3.47 μg/mL (β-form) |
Microbiome Impact | Selective reduction of anaerobes | Broad-spectrum reduction |
NMR Spectroscopy (¹H/¹³C):
Mass Spectrometry:
Infrared Spectroscopy:
Table 3: Diagnostic IR Bands
Vibration Mode | Wavenumber (cm⁻¹) | Form |
---|---|---|
ν(C=O) lactone | 1800–1820 | All forms |
ν(C=O) amide | 1650–1660 | Crystalline |
δ(OH) | 1390–1410 | Amorphous |
ν(C–O) ether | 1085 | Hydrate pseudopolymorphs |
Structural Dynamics: NMR and IR data confirm that deacetylation induces minor conformational rearrangements in the aliphatic chain, enhancing polarity without disrupting the rifamycin core [5] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1